5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Description
5-oxo-1-phenyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2S2 and its molecular weight is 411.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment .
Mode of Action
The compound acts as a modulator of the MRGPRX2 receptor . Upon binding to the receptor, it can influence the receptor’s activity and mediate various physiological responses .
Biochemical Pathways
It is known that mrgprx2 and its ortholog receptors mediate disorders including pseudo-allergic drug reactions, chronic itch (eg, pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its role as a modulator of the MRGPRX2 receptor, it can potentially influence a wide range of cellular processes mediated by mast cells .
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c25-16-10-13(11-24(16)15-7-2-1-3-8-15)17(26)21-18-22-23-19(28-18)27-12-14-6-4-5-9-20-14/h1-9,13H,10-12H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRENSKJNKPLNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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